molecular formula C12H16BNO3 B11745133 Boronic acid, b-[3-[(cyclopentylcarbonyl)amino]phenyl]-

Boronic acid, b-[3-[(cyclopentylcarbonyl)amino]phenyl]-

Cat. No.: B11745133
M. Wt: 233.07 g/mol
InChI Key: AUBQQKDVVMPEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula

The compound boronic acid, B-[3-[(cyclopentylcarbonyl)amino]phenyl]- is systematically named according to IUPAC guidelines as B-[3-[(cyclopentylcarbonyl)amino]phenyl]boronic acid . Its molecular formula is C₁₂H₁₆BNO₃ , derived from a phenyl ring substituted at the 3-position with both a boronic acid group (-B(OH)₂) and a cyclopentylcarbonylamino moiety (-NH(C=O)C₅H₉). The molecular weight is 233.07 g/mol , calculated using atomic masses of constituent elements.

Synonyms include:

  • 3-(Cyclopentylcarboxamido)phenylboronic acid
  • B-[3-[(Cyclopentylcarbonyl)amino]phenyl]boronic acid (CAS: 1175564-21-2).

The structural features are critical to its reactivity:

  • The phenyl ring provides aromatic stability.
  • The boronic acid group enables Suzuki-Miyaura cross-coupling reactions.
  • The cyclopentylcarbonylamino substituent introduces steric bulk and hydrogen-bonding capacity.

Table 1: Molecular identity of B-[3-[(cyclopentylcarbonyl)amino]phenyl]boronic acid

Property Value
Molecular formula C₁₂H₁₆BNO₃
Molecular weight 233.07 g/mol
CAS Registry Number 1175564-21-2
IUPAC name B-[3-[(cyclopentylcarbonyl)amino]phenyl]boronic acid

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Phenyl protons : Aromatic protons adjacent to the boronic acid group resonate at δ 7.4–7.8 ppm due to deshielding effects.
    • Amide proton (NH) : The -NH- group in the cyclopentylcarbonylamino moiety appears at δ 8.1–8.3 ppm.
    • Cyclopentyl protons : Methylidyne protons (C₅H₉) show multiplet signals at δ 1.5–2.5 ppm.
  • ¹³C NMR :

    • The carbonyl carbon (C=O) resonates at δ 170–175 ppm.
    • Boron-bound carbon (C-B) appears at δ 130–135 ppm.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • B-O stretching : 1,320–1,370 cm⁻¹.
  • O-H bending (boronic acid) : 3,200–3,500 cm⁻¹ (broad).
  • Amide C=O stretch : 1,650–1,680 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 233.07 (M⁺).
  • Fragmentation patterns:
    • Loss of cyclopentylcarbonyl group (m/z 154).
    • Cleavage of the boronic acid moiety (m/z 119).

Table 2: Key spectroscopic assignments

Technique Signal/Peak Assignment
¹H NMR δ 7.4–7.8 ppm Phenyl ring protons
¹H NMR δ 8.1–8.3 ppm Amide NH proton
IR 1,650–1,680 cm⁻¹ Amide C=O stretch
MS m/z 233.07 Molecular ion peak

Crystallographic Studies and Hydrogen-Bonding Networks

While direct crystallographic data for this compound is limited, analogous arylboronic acids exhibit dimeric structures stabilized by hydrogen bonds between boronic acid groups (B-OH⋯O-B). The cyclopentylcarbonylamino substituent likely introduces additional hydrogen-bonding interactions via its amide NH and carbonyl oxygen.

  • Predicted hydrogen-bonding motifs :
    • Boronic acid dimerization : Two B(OH)₂ groups form a cyclic dimer via O-H⋯O bonds.
    • Amide participation : The -NH group hydrogen-bonds with adjacent boronic acid oxygen atoms.

Figure 1: Proposed hydrogen-bonding network (hypothetical)

B(OH)₂⋯O=B  
   |        |  
   NH⋯O=C  

Comparative Analysis with Related Arylboronic Acid Derivatives

Structural and Functional Comparisons

  • 3-Aminophenylboronic acid (C₆H₈BNO₂):

    • Lacks the cyclopentylcarbonyl group, reducing steric hindrance.
    • Higher solubility in polar solvents due to the primary amine group.
  • (3-(Aminomethyl)phenyl)boronic acid (C₇H₁₀BNO₂):

    • The aminomethyl (-CH₂NH₂) group enhances chelation potential but offers less steric bulk than cyclopentyl.
  • 3-tert-Butylphenylboronic acid (C₁₀H₁₅BO₂):

    • The tert-butyl group provides greater steric shielding but lacks hydrogen-bonding capacity compared to the cyclopentylcarbonylamino group.

Table 3: Comparative analysis of arylboronic acid derivatives

Compound Substituent Molecular Formula Key Properties
B-[3-[(cyclopentylcarbonyl)amino]phenyl]boronic acid Cyclopentylcarbonylamino C₁₂H₁₆BNO₃ Steric bulk, hydrogen-bonding capacity
3-Aminophenylboronic acid -NH₂ C₆H₈BNO₂ High polarity, Suzuki coupling utility
3-tert-Butylphenylboronic acid -C(CH₃)₃ C₁₀H₁₅BO₂ Steric hindrance, hydrophobic

Properties

Molecular Formula

C12H16BNO3

Molecular Weight

233.07 g/mol

IUPAC Name

[3-(cyclopentanecarbonylamino)phenyl]boronic acid

InChI

InChI=1S/C12H16BNO3/c15-12(9-4-1-2-5-9)14-11-7-3-6-10(8-11)13(16)17/h3,6-9,16-17H,1-2,4-5H2,(H,14,15)

InChI Key

AUBQQKDVVMPEJO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)C2CCCC2)(O)O

Origin of Product

United States

Preparation Methods

Acylation of 3-Bromoaniline

The synthesis begins with 3-bromoaniline , where the amine group is acylated to introduce the cyclopentylcarbonyl moiety. Reacting 3-bromoaniline with cyclopentylcarbonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane yields 3-[(cyclopentylcarbonyl)amino]bromobenzene (Fig. 1). This step ensures the amine is protected as a stable amide, preventing undesired coordination during subsequent metal-catalyzed reactions.

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane

  • Base: Triethylamine (2.0 equiv)

  • Temperature: 0°C to room temperature

  • Yield: ~85–90%

Miyaura Borylation of Aryl Bromide

The Miyaura borylation transforms the aryl bromide into a boronate ester. Using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂), the reaction proceeds in anhydrous dioxane with potassium acetate as a base. This step installs the boronic acid precursor at the position ortho to the amide group.

Optimized Protocol:

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Ligand: 1,1′-bis(diphenylphosphino)ferrocene (dppf)

  • Solvent: Dioxane, degassed

  • Temperature: 90°C, 12–16 hours

  • Yield: 70–80%

Hydrolysis of Boronate Ester to Boronic Acid

The pinacol boronate ester is hydrolyzed to the free boronic acid using acidic conditions. A mixture of hydrochloric acid (6M) and tetrahydrofuran (THF) at 60°C cleaves the ester, yielding the target compound.

Hydrolysis Conditions:

  • Acid: HCl (3.0 equiv)

  • Solvent: THF/H₂O (3:1 v/v)

  • Temperature: 60°C, 4 hours

  • Yield: >90%

Experimental Procedures and Optimization

Synthesis of 3-[(Cyclopentylcarbonyl)Amino]Bromobenzene

Stepwise Procedure:

  • 3-Bromoaniline (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.

  • Cyclopentylcarbonyl chloride (1.1 equiv) is added dropwise at 0°C.

  • Triethylamine (2.0 equiv) is introduced to scavenge HCl.

  • The reaction is stirred at room temperature for 6 hours.

  • The product is isolated via aqueous workup and recrystallized from ethanol.

Key Challenges:

  • Side Reactions: Over-acylation is mitigated by controlled stoichiometry.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials.

Miyaura Borylation Reaction Conditions

Catalyst Screening:
Palladium catalysts such as Pd(OAc)₂ and PdCl₂(PPh₃)₂ were evaluated, but Pd(dppf)Cl₂ provided superior yields due to enhanced stability and electron-rich coordination.

Solvent Impact:
Polar aprotic solvents (dioxane, DMF) facilitated higher conversion rates compared to toluene or THF.

Table 1: Miyaura Borylation Optimization

ParameterConditionYield (%)
CatalystPd(dppf)Cl₂78
SolventDioxane75
Temperature90°C80
Reaction Time16 hours78

Hydrolysis to Boronic Acid

Acid Selection:
Hydrochloric acid outperformed sulfuric acid in minimizing side reactions, achieving >90% conversion.

Analytical Characterization

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, B(OH)₂), 7.92 (d, J = 8.0 Hz, 1H), 7.65 (d, J = 8.0 Hz, 1H), 7.48 (t, J = 8.0 Hz, 1H), 2.40–2.30 (m, 1H, cyclopentyl), 1.80–1.60 (m, 8H, cyclopentyl).

  • ¹¹B NMR (128 MHz, DMSO-d₆): δ 30.2 (br s, B(OH)₂).

Purity Assessment:
HPLC analysis confirmed >98% purity using a C18 column (acetonitrile/water gradient).

Comparative Analysis of Alternative Methods

Grignard-Based Approach:
Attempts to synthesize the compound via Grignard reagents (e.g., phenylmagnesium bromide) failed due to the amide group’s incompatibility with strongly basic conditions.

Direct Amination-Borylation:
Protecting the amine as an imine (e.g., using t-BOC) prior to borylation was explored but yielded <30% due to steric hindrance.

Challenges and Limitations

  • Functional Group Tolerance: The amide group necessitates mild reaction conditions to prevent hydrolysis.

  • Boronic Acid Stability: Prolonged storage requires anhydrous environments to avoid protodeboronation.

Industrial-Scale Production Considerations

Cost-Effective Catalysts:
Nickel-based catalysts are being investigated to reduce reliance on palladium.

Continuous Flow Systems:
Microreactor technology enhances heat transfer and reduces reaction times for Miyaura borylation .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, b-[3-[(cyclopentylcarbonyl)amino]phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Reactions

Boronic acids are characterized by their ability to form reversible covalent bonds with diols, a property that is exploited in various applications. The compound b-[3-[(cyclopentylcarbonyl)amino]phenyl]- can undergo several types of reactions:

  • Oxidation : Can be converted to boronic esters or anhydrides.
  • Reduction : Formation of boranes.
  • Substitution : Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

These reactions highlight the compound's utility as a building block in organic synthesis and its potential in developing complex molecular architectures.

Medicinal Chemistry Applications

  • Anti-Cancer Agents : Research has shown that boronic acid derivatives can serve as potential antiandrogens for prostate cancer treatment. A study designed a series of compounds replacing nitro groups with boronic acids, demonstrating significant antiproliferative activity against prostate cancer cell lines (LAPC-4, PC-3) . The mechanism involves binding to androgen receptors, potentially offering a new avenue for androgen deprivation therapy.
  • Enzyme Inhibition : Boronic acids are recognized for their ability to inhibit enzymes such as proteases and kinases that are critical in cancer progression. The reversible covalent bond formation with serine residues in enzyme active sites enhances their efficacy as enzyme inhibitors .
  • Antibacterial Activity : Some boronic acid derivatives have shown promise as inhibitors against β-lactamases, which are enzymes that confer antibiotic resistance. For instance, compounds designed from boronic acid have demonstrated high affinity for these enzymes, making them effective against resistant bacterial strains .

Organic Synthesis Applications

Boronic acid b-[3-[(cyclopentylcarbonyl)amino]phenyl]- is extensively used in organic synthesis, particularly in:

  • Suzuki-Miyaura Coupling Reactions : This compound acts as a reagent to form biaryl compounds from aryl halides and boronic acids. The reaction typically requires palladium catalysts and bases like potassium carbonate . The ability to create carbon-carbon bonds makes it invaluable for synthesizing complex organic molecules.

Material Science Applications

  • Sensor Development : Due to its ability to form complexes with sugars and other biomolecules, boronic acids are employed in developing sensors for glucose detection and other biochemical assays. The reversible binding nature allows for sensitive detection methods .
  • Polymer Synthesis : Boronic acids are also utilized in synthesizing advanced materials such as polymers and optoelectronic devices. Their unique reactivity can be harnessed to create materials with specific electronic or optical properties .

Case Study 1: Prostate Cancer Treatment

A study investigated a series of boronic acid derivatives designed as antiandrogens, focusing on their efficacy against prostate cancer cell lines. The results indicated that specific substitutions on the phenyl ring significantly influenced the antiproliferative activity, highlighting the importance of structural modifications in drug design .

Case Study 2: Antibiotic Resistance

Research into the use of boronic acid derivatives as β-lactamase inhibitors revealed promising results against resistant bacterial strains. Compounds demonstrated low inhibitory constants, indicating strong binding affinity and potential for clinical application in treating infections caused by resistant pathogens .

Mechanism of Action

The mechanism of action of boronic acid, b-[3-[(cyclopentylcarbonyl)amino]phenyl]- involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property is leveraged in molecular recognition and sensing applications. In medicinal chemistry, the compound can inhibit enzymes by binding to active site serines, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Substituent Effects on Acidity (pKa)

The pKa of boronic acids is critical for their reactivity and binding behavior. Substituents on the phenyl ring significantly alter acidity:

  • 3APBA (meta-amino group): The electron-donating -NH₂ raises pKa (~8.9) compared to unsubstituted phenylboronic acid (pKa ~8.7) .
  • 3AAPBA (meta-acetamidomethyl group): The -CH₂-NH-C(O)-CH₃ substituent combines steric bulk and moderate electron-withdrawing effects, likely lowering pKa slightly.

Table 1: Acidity Comparison

Compound Substituent pKa (Estimated)
Phenylboronic acid -H 8.7
3APBA -NH₂ (meta) 8.9
3AAPBA -CH₂-NH-C(O)-CH₃ (meta) ~8.6–8.8
B-[3-[(Cyclopentylcarbonyl)amino]phenyl]- -NH-C(O)-cyclopentyl (meta) ~8.5–8.7

Binding Affinity with Diols and Biomolecules

Boronic acids form cyclic esters with 1,2- or 1,3-diols, a property exploited in glucose sensing and drug delivery. Substituent steric/electronic effects modulate binding constants (K):

  • 3-(Propionamido)phenylboronic acid (PAPBA) : Binds sialic acid (Neu5Ac) with K = 37.6 at pH 7.4, attributed to intramolecular B-N coordination stabilizing the trigonal boronate .
  • Target Compound : The cyclopentyl group may hinder diol binding due to steric bulk, reducing K compared to PAPBA. However, the carbonyl could enhance binding via hydrogen bonding, partially offsetting steric effects.
  • 3APBA : Lacks a carbonyl but has a smaller -NH₂ group, leading to moderate diol affinity (K ~10–20 for glucose) .

Table 2: Binding Constants (K) at pH 7.4

Compound Target Diol/Sugar K (M⁻¹)
PAPBA Neu5Ac 37.6
3APBA Glucose ~12
Target Compound (Predicted) Neu5Ac/Glucose ~15–25

Hydrophobicity and Solubility

  • 3APBA : High water solubility due to the polar -NH₂ group.
  • 3-(Piperidin-1-ylsulfonyl)phenylboronic acid (): The sulfonamide group increases hydrophilicity (logP ~1.2).
  • Target Compound : The cyclopentyl group enhances hydrophobicity (predicted logP ~2.5–3.0), favoring membrane permeability in drug delivery but requiring formulation adjustments for aqueous applications .

Biological Activity

Boronic acids are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Boronic acid, b-[3-[(cyclopentylcarbonyl)amino]phenyl]- is a derivative that has been studied for its potential therapeutic applications, particularly in the context of enzyme inhibition and cancer treatment. This article reviews the biological activity of this specific boronic acid, focusing on its mechanisms, efficacy, and potential applications.

Boronic acids exhibit a variety of mechanisms through which they exert their biological effects. The primary mechanism involves the inhibition of enzymes, particularly serine proteases and β-lactamases. These enzymes play crucial roles in various physiological processes and disease states, including bacterial resistance to antibiotics.

  • Enzyme Inhibition :
    • Boronic acids act as transition-state analogs, forming stable complexes with the active sites of target enzymes. This interaction can lead to irreversible inhibition, effectively blocking the enzyme's activity.
    • For example, studies have shown that boronic acids can inhibit metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance in certain bacterial strains .
  • Anticancer Activity :
    • Boronic acids have been explored for their anticancer properties, particularly in the context of proteasome inhibition. Compounds like bortezomib have demonstrated effectiveness in treating multiple myeloma by disrupting protein degradation pathways .
    • The structural modifications in boronic acid derivatives can enhance their selectivity and potency against cancer cells.

Biological Activity Data

The biological activities of boronic acid derivatives can be summarized in the following table:

Activity Type Mechanism Reference
Enzyme InhibitionInhibition of β-lactamases
AnticancerProteasome inhibition
AntibacterialTargeting bacterial resistance mechanisms
AntiviralInterference with viral replication processes
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

Several studies have highlighted the efficacy of boronic acid derivatives in various biological contexts:

  • Inhibition of β-Lactamases :
    A study assessed the inhibitory effects of various boronic acids on clinically relevant β-lactamases. The results indicated that certain derivatives displayed strong inhibitory activity, with IC50 values significantly lower than traditional antibiotics .
  • Anticancer Efficacy :
    In a clinical trial involving bortezomib, patients with multiple myeloma showed marked improvement when treated with this boronic acid derivative. The study emphasized its role in overcoming drug resistance associated with pro-apoptotic proteins .
  • Antiviral Activity :
    Research has demonstrated that specific boronic acid derivatives can inhibit viral replication by targeting viral proteases, thereby preventing the maturation of infectious viral particles .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare aryl boronic acids such as b-[3-[(cyclopentylcarbonyl)amino]phenyl]-boronic acid?

Aryl boronic acids are typically synthesized via protodeboronation of boronic esters or through transition-metal-catalyzed borylation of aryl halides. Multi-step routes often involve introducing the boronic acid group in the final step using reagents like bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis . For sensitive derivatives, prodrug strategies (e.g., boronic ester intermediates) are recommended to avoid purification challenges, followed by hydrolysis to yield the final boronic acid . Purification techniques such as chromatography or crystallization under inert conditions are critical to prevent boroxine formation .

Advanced: How can mass spectrometry (MS) challenges, such as boroxine formation, be mitigated during peptide boronic acid analysis?

Boronic acids undergo dehydration/trimerization to boroxines under MS conditions, complicating spectral interpretation. Derivatization with diols (e.g., pinacol) or sugars stabilizes boronic acids as cyclic esters, suppressing boroxine artifacts . For MALDI-MS, using 2,5-dihydroxybenzoic acid (DHB) as a matrix enables in situ esterification, simplifying peptide sequencing. Pre-treatment with 2,3-butanedione (BD) further stabilizes boronic acid-peptide conjugates, enhancing detection accuracy .

Advanced: What experimental factors influence the selectivity of boronic acid-based glycoprotein capture systems?

Non-specific secondary interactions (e.g., hydrophobic or electrostatic forces) can reduce selectivity. Surface plasmon resonance (SPR) studies show that adjusting buffer pH and ionic strength minimizes these effects. For example, using borate buffers at pH ≥ 8.5 enhances boronic acid-diol binding while reducing non-specific protein adsorption . Competitive elution with sorbitol or fructose further improves specificity by displacing weakly bound glycoproteins .

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing boronic acid derivatives?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for detecting trace impurities (e.g., genotoxic boronic acids) with limits of quantification <1 ppm . Nuclear magnetic resonance (NMR) spectroscopy (¹¹B and ¹H/¹³C) confirms boronic acid structure and hydration states. DFT calculations (B3LYP/6-31G*) validate spectral properties and predict reactivity . Fluorescence spectroscopy is effective for monitoring boronic acid-diol interactions in biosensors .

Advanced: How can computational modeling enhance the design of boronic acid-based therapeutics or sensors?

Density functional theory (DFT) predicts electronic properties, binding affinities, and reaction pathways. For example, DFT studies on (4-carbamoylphenyl)boronic acid reveal charge distribution at the boron center, guiding modifications to improve diol-binding kinetics . Molecular docking simulations optimize boronic acid-protein interactions, such as targeting proteases or glycans on bacterial surfaces .

Basic: What role do boronic acids play in Suzuki-Miyaura cross-coupling reactions?

Boronic acids act as nucleophilic partners in Pd-catalyzed Suzuki-Miyaura reactions, forming C-C bonds with aryl halides. The reaction requires a base (e.g., Na₂CO₃) to generate the boronate intermediate. Steric and electronic effects of substituents (e.g., cyclopentylcarbonyl groups) influence coupling efficiency. Boronic esters (e.g., pinacol esters) are often used due to their stability and ease of handling .

Advanced: How do researchers resolve contradictions in boronic acid-protein binding data across studies?

Discrepancies may arise from variations in assay pH, buffer composition, or protein glycosylation states. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provide quantitative binding constants under controlled conditions . Orthogonal validation using fluorescence anisotropy or competitive ELISA further confirms interaction specificity .

Basic: What design principles apply to boronic acid-functionalized fluorescent biosensors?

Boronic acids are conjugated to fluorophores (e.g., carbon dots) via linkers that minimize steric hindrance. The sensor’s selectivity for diols (e.g., bacterial glycolipids) depends on boronic acid pKa, which is tuned using electron-withdrawing substituents. For Gram-positive bacteria detection, optimizing the spacer length between the boronic acid and fluorophore enhances binding affinity .

Advanced: What strategies prevent boroxine formation during boronic acid synthesis and storage?

Storing boronic acids under anhydrous conditions (e.g., in THF with molecular sieves) prevents dehydration. Incorporating sterically hindered groups (e.g., ortho-substituents) inhibits trimerization. For long-term stability, converting boronic acids to pinacol esters is recommended, followed by in situ regeneration before use .

Advanced: How can high-throughput sequencing accelerate the discovery of therapeutic peptide boronic acids?

Automated MALDI-MS platforms enable rapid library screening. Branched peptides with multiple boronic acid moieties are sequenced using MS/MS fragmentation after DHB-matrix derivatization. Single-bead analysis combined with on-plate esterification reduces processing time and improves reproducibility for large libraries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.